molecular formula C19H15N5O3S B11190442 N-(4-methoxybenzyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide

N-(4-methoxybenzyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide

Cat. No.: B11190442
M. Wt: 393.4 g/mol
InChI Key: WCRIIIBKZDQZBX-UHFFFAOYSA-N
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Description

N-[(4-METHOXYPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a pyridinyl group, an oxadiazole ring, and a thiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Oxadiazole Ring Formation: The oxadiazole ring is often formed by cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.

    Coupling Reactions: The methoxyphenyl and pyridinyl groups are introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.

    Final Assembly: The final compound is assembled by linking the various fragments through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHOXYPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group using oxidizing agents like KMnO4 or H2O2.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like SnCl2 or H2/Pd.

    Substitution: The halide groups can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, H2O2, NaOCl

    Reducing Agents: SnCl2, H2/Pd, NaBH4

    Coupling Reagents: EDCI, DCC, Pd catalysts

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl or carboxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Pharmaceutical Research: The compound is explored for its potential use in drug development, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industrial Applications: It may be used as a precursor or intermediate in the synthesis of other complex organic molecules with industrial relevance.

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

    DNA Interaction: Intercalating into DNA and affecting gene expression and replication.

Comparison with Similar Compounds

N-[(4-METHOXYPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(4-METHOXYPHENYL)-4-(PYRIDIN-4-YL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: Lacks the thiazole ring but shares the oxadiazole and pyridinyl groups.

    4-(PYRIDIN-4-YL)-1,2,4-OXADIAZOLE-5-THIAZOLE-2-CARBOXAMIDE: Similar structure but without the methoxyphenyl group.

    N-(4-METHOXYPHENYL)-4-(1,2,4-OXADIAZOL-5-YL)-1,3-THIAZOLE-2-CARBOXAMIDE: Contains the methoxyphenyl and thiazole groups but lacks the pyridinyl group.

The uniqueness of N-[(4-METHOXYPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H15N5O3S

Molecular Weight

393.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C19H15N5O3S/c1-26-14-4-2-12(3-5-14)10-21-17(25)19-22-15(11-28-19)18-23-16(24-27-18)13-6-8-20-9-7-13/h2-9,11H,10H2,1H3,(H,21,25)

InChI Key

WCRIIIBKZDQZBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NC(=CS2)C3=NC(=NO3)C4=CC=NC=C4

Origin of Product

United States

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